Btk-IN-11

Description

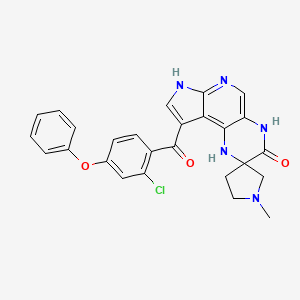

Structure

3D Structure

Properties

Molecular Formula |

C26H22ClN5O3 |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

3-(2-chloro-4-phenoxybenzoyl)-1'-methylspiro[5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-12,3'-pyrrolidine]-11-one |

InChI |

InChI=1S/C26H22ClN5O3/c1-32-10-9-26(14-32)25(34)30-20-13-29-24-21(22(20)31-26)18(12-28-24)23(33)17-8-7-16(11-19(17)27)35-15-5-3-2-4-6-15/h2-8,11-13,31H,9-10,14H2,1H3,(H,28,29)(H,30,34) |

InChI Key |

AFMCTOKRAXKKBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(C1)C(=O)NC3=CN=C4C(=C3N2)C(=CN4)C(=O)C5=C(C=C(C=C5)OC6=CC=CC=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Btk-IN-11

This technical guide provides a detailed overview of the mechanism of action for Btk-IN-11, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and visual representations of complex biological processes.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling molecule predominantly expressed in hematopoietic cells, including B lymphocytes, macrophages, and mast cells, but is absent in T cells and plasma cells.[1][3] BTK plays a pivotal role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, proliferation, and survival.[2][4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a highly attractive therapeutic target.[4][6]

Upon activation of receptors like the BCR, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to its full activation.[2][5] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and the activation of transcription factors like NF-κB and NFAT.[5][7]

This compound: A Selective Covalent Inhibitor

This compound, also referred to as CHMFL-BTK-11, is a rationally designed, highly potent, and selective irreversible inhibitor of BTK.[6] Its mechanism relies on forming a stable, covalent bond with a specific cysteine residue within the ATP-binding site of the BTK kinase domain. This irreversible binding mode leads to sustained inhibition of the kinase's activity.

Core Mechanism of Action

Covalent Modification of Cys481

The primary mechanism of action for this compound is the irreversible inhibition of BTK through the formation of a covalent bond with Cysteine 481 (Cys481).[6] This specific cysteine residue is located within the ATP-binding pocket of the kinase. This compound contains an electrophilic acrylamide "warhead" that acts as a Michael acceptor. It is positioned to react with the nucleophilic thiol group of Cys481, forming a stable conjugate.

The criticality of this covalent interaction is demonstrated by comparing this compound with its reversible analog, CHMFL-BTK-12. In CHMFL-BTK-12, the acrylamide group is saturated to a propionamide, removing its electrophilic character. This modification results in a significant loss of inhibitory activity against BTK, confirming that the covalent bond formation is essential for the high potency of this compound.[6]

References

- 1. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Covalent Binding of CHMFL-BTK-11 to Cys481

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-BTK-11 is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys481, within the active site of BTK.[1][2][3][4] This covalent modification leads to the irreversible inactivation of the kinase, effectively blocking downstream signaling pathways implicated in various B-cell malignancies and autoimmune disorders.[5][6][7] This technical guide provides a comprehensive overview of the covalent binding of CHMFL-BTK-11 to BTK Cys481, including quantitative biochemical and cellular data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to CHMFL-BTK-11 and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family.[5] It plays an indispensable role in B-cell development, differentiation, and signaling.[5][7] Aberrant BTK activity is a hallmark of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[5][6]

CHMFL-BTK-11 was developed through a rational drug design approach to be a highly selective and potent irreversible inhibitor of BTK.[1][2] Its chemical structure features an acrylamide "warhead" that acts as a Michael acceptor, enabling the covalent interaction with the nucleophilic thiol group of Cys481 in the BTK active site.[1][8] This targeted covalent inhibition strategy offers the potential for high potency and prolonged duration of action.

Quantitative Data on CHMFL-BTK-11 Activity

The inhibitory potency of CHMFL-BTK-11 has been characterized through various biochemical and cellular assays. The data consistently demonstrates its high affinity for BTK and its mechanism-dependent inhibition.

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Kinase Assay (ADP-Glo™) | Purified BTK Kinase | IC50 | 26.82 nM | [1] |

| Cell-Based Assay (BTK Y551 Autophosphorylation) | Wild-Type BTK in HEK293 cells | EC50 | 25 nM | [1] |

| Cell-Based Assay (BTK Y551 Autophosphorylation) | C481S Mutant BTK in HEK293 cells | EC50 | >3 µM | [1] |

| Cell-Based Assay (Normal Human B-cell Proliferation) | Human B-cells | GI50 | 0.8 µM | [3] |

Table 1: Summary of quantitative data for CHMFL-BTK-11.

Mechanism of Covalent Binding to Cys481

The irreversible inhibition of BTK by CHMFL-BTK-11 is predicated on the formation of a covalent bond with the Cys481 residue. This cysteine is strategically located near the ATP-binding pocket of the kinase.[9]

The proposed mechanism involves an initial, reversible binding of CHMFL-BTK-11 to the BTK active site. This positions the electrophilic acrylamide group in close proximity to the nucleophilic thiol of Cys481. A subsequent Michael addition reaction results in the formation of a stable, irreversible covalent bond.[8] This covalent linkage permanently inactivates the enzyme.

Evidence for this specific interaction comes from studies using a C481S (cysteine-to-serine) mutant of BTK. In this mutant, the nucleophilic thiol group is replaced by a less reactive hydroxyl group. CHMFL-BTK-11 shows significantly reduced inhibitory activity against the C481S mutant, confirming that Cys481 is the primary site of covalent modification.[1]

Impact on Downstream BTK Signaling

By irreversibly inhibiting BTK, CHMFL-BTK-11 effectively blocks the downstream signaling cascade that is crucial for B-cell function. Upon activation of the B-cell receptor (BCR), BTK is recruited to the plasma membrane and autophosphorylates, subsequently phosphorylating and activating key downstream effectors like phospholipase C gamma 2 (PLCγ2).[5][6] Activated PLCγ2 then initiates a signaling cascade leading to the activation of transcription factors such as NF-κB, which are vital for B-cell proliferation and survival.[5]

CHMFL-BTK-11 has been shown to potently block the phosphorylation of BTK at Tyr223 and the downstream mediator PLCγ2 at Tyr1217 in Ramos cells, a human Burkitt's lymphoma cell line.[1][10] This demonstrates its efficacy in disrupting the BTK-mediated signaling pathway in a cellular context.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the covalent binding and inhibitory activity of CHMFL-BTK-11.

ADP-Glo™ Kinase Assay for BTK Inhibition (IC50 Determination)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human BTK enzyme

-

PTK substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

CHMFL-BTK-11 (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare the kinase reaction mix by diluting the BTK enzyme and substrate/ATP mix in Kinase Buffer.

-

In a 384-well plate, add 1 µL of serially diluted CHMFL-BTK-11 or DMSO (vehicle control).

-

Add 2 µL of the BTK enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Confirmation of Covalent Binding using Wild-Type and C481S Mutant BTK

This experiment utilizes immunoblotting to assess the phosphorylation status of BTK in cells expressing either the wild-type or the C481S mutant form of the kinase.

Materials:

-

HEK293 cells

-

Expression vectors for Flag-tagged wild-type BTK and C481S mutant BTK

-

Transfection reagent (e.g., Lipofectamine)

-

CHMFL-BTK-11

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr551), anti-Flag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect separate plates of cells with either the wild-type BTK or the C481S mutant BTK expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.

-

Inhibitor Treatment: Treat the transfected cells with varying concentrations of CHMFL-BTK-11 for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Immunoblotting:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the anti-phospho-BTK (Tyr551) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-Flag antibody to determine the total amount of expressed BTK protein.

-

Mass Spectrometry for Covalent Adduct Confirmation

This method provides direct evidence of covalent bond formation by detecting the mass shift of the protein upon incubation with the inhibitor.

Materials:

-

Purified recombinant BTK protein

-

CHMFL-BTK-11

-

MS-compatible buffer (e.g., ammonium bicarbonate)

-

Liquid chromatography system

-

High-resolution mass spectrometer (e.g., ESI-TOF)

Procedure:

-

Adduct Formation: Incubate the purified BTK protein with an excess of CHMFL-BTK-11 in an MS-compatible buffer for a sufficient time to allow for covalent bond formation. A control sample with BTK and DMSO should be prepared in parallel.

-

Purification: Remove excess, unbound inhibitor using a liquid chromatography (LC) step.

-

Mass Analysis: Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: Deconvolute the resulting spectra to determine the molecular weight of the protein. A mass increase in the CHMFL-BTK-11-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[11][12]

Kinase Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity. CHMFL-BTK-11 has been profiled against a large panel of kinases to assess its specificity.

KinomeScan™ Technology: The selectivity of CHMFL-BTK-11 was evaluated using the KinomeScan™ technology.[1] This method is based on a competitive binding assay where test compounds are quantified by their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[13]

Results from such profiling have shown that CHMFL-BTK-11 is a highly selective inhibitor, with its primary potent activity directed against BTK.[1]

Conclusion

CHMFL-BTK-11 is a well-characterized, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the covalent modification of Cys481, has been robustly demonstrated through biochemical and cellular assays, including the use of a C481S mutant. The formation of this covalent adduct leads to the effective and sustained inhibition of the BTK signaling pathway. The detailed methodologies and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on BTK inhibitors and targeted covalent therapies. The high selectivity of CHMFL-BTK-11 makes it a valuable pharmacological tool for further dissecting the role of BTK signaling in various pathological conditions.[2]

References

- 1. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of PBMCs From Whole Blood [protocols.io]

- 4. Isolation and freezing of human peripheral blood mononuclear cells from pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tRNA Synthetase Research [scripps.edu]

- 6. promega.com [promega.com]

- 7. hek293.com [hek293.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]

- 10. Culture and transfection of HEK293T cells [protocols.io]

- 11. sanguinebio.com [sanguinebio.com]

- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chayon.co.kr [chayon.co.kr]

Btk-IN-11: A Profile of a Highly Selective Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical mediator in B-cell receptor (BCR) signaling pathways. Its role in the proliferation and survival of B-cells has established it as a key therapeutic target for B-cell malignancies and autoimmune diseases. Btk-IN-11 (also known as CHMFL-BTK-11) is a potent and highly selective irreversible inhibitor of BTK. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against a panel of kinases and outlining the experimental methodologies used for its characterization.

Quantitative Kinase Selectivity Profile

This compound has demonstrated exceptional selectivity for BTK in various assays. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Biochemical Inhibition of this compound against BTK and JAK3

| Kinase | Assay Platform | IC50 (nM) |

| BTK | ADP-Glo™ | 26.82[1][2] |

| JAK3 | ADP-Glo™ | 227[3] |

Table 2: KinomeScan Binding Assay Results for this compound at 1 µM

| Kinase | Binding Interaction |

| BTK | Strong Binder[1][3] |

| JAK3 | Strong Binder[1][3] |

| Other 454 kinases | No significant binding |

Note: The KinomeScan assay identifies binding interactions. While JAK3 was identified as a strong binder at 1 µM, subsequent biochemical and cellular assays have demonstrated that this compound is significantly less potent against JAK3 compared to BTK, confirming its high selectivity in a functional context.[3]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Biochemical Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[4][5]

-

Protocol Outline:

-

Prepare a reaction mixture containing the kinase (e.g., purified BTK or JAK3), the substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT).[4]

-

Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15-60 minutes).[4][5]

-

Add the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.[4]

-

Add the Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

2. KinomeScan™ Binding Assay

The KinomeScan™ platform employs a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.

-

Principle: Kinases are tagged with DNA and expressed in phage. The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[6][7][8]

-

Protocol Outline:

-

A solution containing the test compound (this compound at 1 µM) is mixed with a panel of DNA-tagged kinases.

-

The mixture is applied to a solid support matrix with an immobilized broad-spectrum kinase inhibitor.

-

After an equilibration period, the unbound kinases are washed away.

-

The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

-

The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. Strong binders are identified as those with a low percentage of remaining bound kinase.

-

Cellular Assays

1. Inhibition of B-Cell Receptor (BCR) Signaling in Ramos Cells

Ramos cells, a human Burkitt's lymphoma cell line, are a well-established model for studying BCR signaling.

-

Protocol Outline:

-

Culture Ramos cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

After stimulation, lyse the cells and collect the protein extracts.

-

Perform Western blot analysis to detect the phosphorylation status of key signaling proteins downstream of BTK, such as BTK (pY223), PLCγ2 (pY1217), ERK, and AKT.[4][9] Use antibodies specific to the phosphorylated and total forms of each protein.

-

Quantify the band intensities to determine the dose-dependent inhibitory effect of this compound on BCR signaling.

-

2. JAK3-Dependent Cell Proliferation Assay

The TEL-JAK3-BaF3 cell line is an engineered murine pro-B cell line in which proliferation is dependent on the constitutive activity of a TEL-JAK3 fusion protein.

-

Protocol Outline:

-

Culture TEL-JAK3-BaF3 and the parental BaF3 cell lines.

-

Seed the cells in 96-well plates and treat with serial dilutions of this compound.

-

Incubate the cells for a period of time (e.g., 72 hours).

-

Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-Glo assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) values to determine the cellular potency of this compound against JAK3-dependent proliferation.[3]

-

In Vivo Models

1. Adjuvant-Induced Arthritis (AIA) in Rats

The AIA rat model is a widely used preclinical model for rheumatoid arthritis.

-

Protocol Outline:

-

Induction of Arthritis: Induce arthritis in susceptible rat strains (e.g., Sprague-Dawley or Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw footpad.[1][2][9]

-

Treatment: Begin oral administration of this compound, a vehicle control, or a positive control (e.g., methotrexate) at a predetermined time point relative to adjuvant injection (e.g., prophylactically from day 0 or therapeutically after disease onset).[1][11]

-

Clinical Assessment: Monitor the development and severity of arthritis by scoring paw swelling, erythema, and joint mobility. Measure paw volume using a plethysmometer.[1][9]

-

Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.[1]

-

Biomarker Analysis: Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6), and autoantibodies (e.g., IgG1, IgG2a).[9] Isolate splenocytes and peritoneal macrophages to assess their proliferation and phagocytic activity, respectively.[5][9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway targeted by this compound and the general experimental workflows for its characterization.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the characterization of this compound.

References

- 1. inotiv.com [inotiv.com]

- 2. Adjuvant-Induced Arthritis Model [chondrex.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. chayon.co.kr [chayon.co.kr]

- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. chondrex.com [chondrex.com]

- 10. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. pubcompare.ai [pubcompare.ai]

Investigating the BTK Pathway with Btk-IN-11: A Technical Guide

This technical guide provides an in-depth overview of the Bruton's tyrosine kinase (BTK) signaling pathway and the utility of the irreversible inhibitor, Btk-IN-11 (also known as CHMFL-BTK-11), as a tool for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of BTK-mediated cellular processes and the development of novel therapeutics.

Introduction to the BTK Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune cells, most notably B lymphocytes.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, proliferation, and survival.[1] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2]

Upon BCR engagement, a cascade of signaling events is initiated, leading to the activation of BTK. This process involves the phosphorylation of key tyrosine residues on BTK, including autophosphorylation at Tyr223, which is necessary for its full activation. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), leading to the mobilization of intracellular calcium and the activation of transcription factors that drive cellular responses.[1]

This compound: A Potent and Selective Irreversible BTK Inhibitor

This compound, also referred to as CHMFL-BTK-11, is a highly selective and potent irreversible inhibitor of BTK.[1] Its mechanism of action involves the formation of a covalent bond with the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK.[1] This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling.

In Vitro Activity and Selectivity

This compound has demonstrated potent inhibition of BTK kinase activity in biochemical assays. Furthermore, it exhibits high selectivity for BTK over other kinases, which is a desirable characteristic for a chemical probe or therapeutic candidate as it minimizes off-target effects.[2]

| Parameter | Value | Assay |

| IC50 (BTK) | 26.82 nM | ADP-GloTM biochemical assay |

| Cellular EC50 (BTK Y223 Autophosphorylation) | < 100 nM | Western Blot in Ramos cells |

| Kinase Selectivity (S Score at 1 µM) | 0.01 (highly selective) | KinomeScan |

Table 1: In vitro potency and selectivity of this compound (CHMFL-BTK-11). Data sourced from[1][2].

In Vivo Efficacy in a Rheumatoid Arthritis Model

The anti-inflammatory potential of this compound has been evaluated in an adjuvant-induced arthritis (AA) rat model, a common preclinical model for rheumatoid arthritis. Administration of this compound demonstrated a significant amelioration of disease symptoms.[1][2]

| Parameter | This compound (12.5 mg/kg/day) | Vehicle Control |

| Arthritis Global Assessment Score | Significantly Reduced | High |

| Arthritis Index | Significantly Reduced | High |

| Swollen Joint Count | Significantly Reduced | High |

| Paw Swelling | Significantly Reduced | High |

Table 2: In vivo efficacy of this compound (CHMFL-BTK-11) in an adjuvant-induced arthritis rat model. Data sourced from[2].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the BTK pathway using this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human BTK enzyme

-

This compound (or other test compounds)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO).

-

In the wells of the assay plate, add the BTK enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular BTK Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.

Materials:

-

HEK293 cells

-

BTK-NanoLuc® Fusion Vector (Promega)

-

Transfection reagent

-

NanoBRET™ Tracer K-10 (Promega)

-

This compound (or other test compounds)

-

Opti-MEM® I Reduced Serum Medium

-

White, tissue culture-treated 96-well or 384-well plates

Procedure:

-

Transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector.

-

After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.

-

Seed the cells into the wells of the assay plate.

-

Pre-treat the cells with the NanoBRET™ Tracer K-10.

-

Add this compound at various concentrations to the wells.

-

Incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.

-

Measure the BRET signal using a luminometer equipped with appropriate filters for donor (NanoLuc®) and acceptor (Tracer) emission.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

-

Calculate cellular IC50 values by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Western Blot Analysis of BTK Pathway Activation

Western blotting is used to detect changes in the phosphorylation status of BTK and its downstream substrates, providing a measure of pathway inhibition.

Materials:

-

Ramos cells (or other suitable B-cell line)

-

Anti-IgM antibody (for BCR stimulation)

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr1217), anti-total PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture Ramos cells and treat with different concentrations of this compound for a specified time.

-

Stimulate the cells with anti-IgM to activate the BCR pathway.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model

This protocol outlines a general procedure for evaluating the efficacy of a BTK inhibitor in a rat model of rheumatoid arthritis.

Materials:

-

Male Lewis or Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Positive control (e.g., Methotrexate)

-

Calipers for measuring paw swelling

Procedure:

-

Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw.

-

Monitor the animals daily for the onset and progression of arthritis, typically starting around day 10 post-induction.

-

Once arthritis is established (e.g., day 17), randomize the animals into treatment groups (vehicle, this compound, positive control).

-

Administer the treatments daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Monitor the following parameters regularly:

-

Body weight

-

Clinical arthritis score (based on erythema and swelling of each paw)

-

Paw volume/thickness (measured with calipers)

-

-

At the end of the study (e.g., day 33), collect blood samples for analysis of inflammatory markers (e.g., cytokines, immunoglobulins) and tissues (e.g., joints for histology, spleen for cellular analysis).

-

Analyze the data to determine the effect of this compound on the various disease parameters.

Visualizations

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Experimental Workflow for BTK Inhibitor Characterization

Caption: General workflow for the characterization of a BTK inhibitor.

References

Btk-IN-11 as a Chemical Probe for BTK Function: An In-depth Technical Guide

Disclaimer: As of the latest available information, "Btk-IN-11" is not a publicly documented chemical probe for Bruton's Tyrosine Kinase (BTK). This guide has been constructed using data and protocols for the well-characterized, first-in-class, irreversible BTK inhibitor, Ibrutinib , as a representative chemical probe for studying BTK function. The principles and methodologies described herein are broadly applicable to the characterization of novel BTK inhibitors.

Introduction to BTK and the Role of Chemical Probes

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, maturation, and survival of B-lymphocytes.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[1][3]

Quantitative Data for Ibrutinib as a BTK Probe

The following tables summarize the key quantitative parameters for Ibrutinib.

Table 1: Biochemical and Cellular Potency

| Parameter | Value | Cell Line/System | Reference |

| Mechanism of Action | Irreversible covalent inhibitor (binds Cys481) | Recombinant BTK | [3][4] |

| IC₅₀ (Biochemical) | 9.1 nM | Biochemical Assay | [5] |

| IC₅₀ (Cellular) | 11 nM | B-cell line | [2] |

| k_inact/K_I | 3.1 x 10⁴ M⁻¹s⁻¹ | Biochemical Assay | [6] |

Table 2: Pharmacokinetic Properties (Human)

| Parameter | Value | Condition | Reference |

| Time to Max. Concentration (Tₘₐₓ) | 1-2 hours | Oral administration | [4][7] |

| Plasma Half-life (t₁/₂) | 4-6 hours | Oral administration | [7] |

| Volume of Distribution (Vd) | ~10,000 L | Steady state | [4] |

| Plasma Protein Binding | 97.3% | In vitro | [4][7] |

| Metabolism | Primarily via CYP3A | In vivo | [7] |

BTK Signaling Pathway and Mechanism of Inhibition

BTK is a central node in the BCR signaling cascade. The following diagram illustrates this pathway and the point of intervention for a BTK inhibitor.

Caption: BTK signaling pathway initiated by BCR activation and inhibited by Ibrutinib.

Upon antigen binding, the BCR is activated, leading to the recruitment and activation of LYN and SYK kinases.[8] These kinases phosphorylate BTK at tyrosine 551, leading to its full activation.[9] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2).[4][8] PLCγ2 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling cascades, including calcium mobilization and activation of protein kinase C (PKC), which ultimately converge on transcription factors like NF-κB to promote B-cell proliferation and survival.[8][10] Ibrutinib inhibits this cascade by covalently binding to Cys481 in the BTK active site, preventing its kinase activity and subsequent downstream signaling.[4][11]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a BTK chemical probe.

Biochemical BTK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant BTK.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where BTK phosphorylates a substrate using ATP. The amount of ADP is inversely proportional to the inhibitory activity of the test compound. Detection can be achieved using various platforms, such as luminescence-based (e.g., ADP-Glo™) or fluorescence polarization (FP) assays.[12][13]

Materials:

-

Recombinant human BTK enzyme

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[13]

-

ATP solution

-

Test compound (e.g., Ibrutinib) dissolved in DMSO

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well white assay plates

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.

-

Enzyme Reaction:

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls and plot against compound concentration to determine the IC₅₀ value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation status of BTK at a key autophosphorylation site (Tyrosine 223).[9][15]

Principle: Cells expressing BTK are treated with the inhibitor, followed by stimulation to activate the BCR pathway. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated BTK (p-BTK Tyr223) and total BTK. A reduction in the p-BTK/total BTK ratio indicates inhibition.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Test compound (e.g., Ibrutinib)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[16]

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: Rabbit anti-p-BTK (Tyr223), Rabbit anti-total BTK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate Ramos cells at a density of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK phosphorylation.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer containing phosphatase inhibitors.[16]

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[15][17]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody against p-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imager.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total BTK antibody to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities for p-BTK and total BTK. Calculate the ratio of p-BTK to total BTK and express it as a percentage of the stimulated control to determine the extent of inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for characterizing a BTK chemical probe.

Caption: General workflow for the characterization of a novel BTK chemical probe.

Caption: Logical decision-making process for validating a BTK chemical probe.

Conclusion

A well-characterized chemical probe is essential for dissecting the complex roles of BTK in health and disease. By employing a systematic approach that includes quantitative biochemical and cellular assays, researchers can confidently use probes like Ibrutinib to investigate BTK signaling, validate its role in pathological processes, and discover novel therapeutic strategies. The methodologies and data presented in this guide provide a robust framework for the evaluation and application of any chemical probe targeting Bruton's Tyrosine Kinase.

References

- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. 2.4. Western blot analysis [bio-protocol.org]

- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

The Discovery and Preclinical Development of CHMFL-BTK-11: A Selective Irreversible BTK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of CHMFL-BTK-11, a highly selective and potent irreversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented is intended for researchers, scientists, and professionals involved in the field of drug development and immunopharmacology.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is also involved in the activation of other immune cells such as monocytes and macrophages.[1] Its critical function in various signaling pathways has made it a compelling therapeutic target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis (RA).[1][2][3] CHMFL-BTK-11 emerged from a rational drug design approach as a covalent inhibitor that forms a bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2][3][4][5][6] This guide will delve into the scientific data and experimental methodologies that characterize CHMFL-BTK-11 as a promising pharmacological tool and potential therapeutic agent.

Discovery and Design

CHMFL-BTK-11 was developed through a structure-based drug design strategy, starting from a quinoline-based scaffold.[3][7] The design incorporated an acrylamide group, which acts as a "warhead" to form a covalent bond with the Cys481 residue of BTK.[7] This irreversible binding mode is a key feature of its high potency. To confirm this mechanism, a control compound, CHMFL-BTK-12, was synthesized.[2][3] In CHMFL-BTK-12, the reactive acrylamide is saturated to a propionamide, which significantly reduces its inhibitory activity against BTK, highlighting the importance of the covalent interaction.[7]

Mechanism of Action and Selectivity

CHMFL-BTK-11 is an irreversible inhibitor that exerts its effect by forming a covalent bond with the Cys481 residue in the active site of BTK.[2][3][4][5][6] Molecular modeling studies, docking CHMFL-BTK-11 into the X-ray structure of BTK (PDB ID: 3OCS), predicted this covalent interaction and also showed a hydrogen bond formation between the nitrogen atom in the quinoline ring and Met-477.[7] The irreversible nature of this binding was further confirmed by experiments showing that CHMFL-BTK-11 inhibits wild-type BTK but not a C481S mutant, where the key cysteine is replaced by serine.[2][3]

A crucial aspect of a kinase inhibitor's utility is its selectivity. A KinomeScan™ assay across 456 kinases and their mutants revealed that CHMFL-BTK-11 is highly selective for BTK at a concentration of 1 µM, with a very low S score (10) of 0.01.[7] The primary off-target kinase identified was JAK3; however, cellular assays confirmed that CHMFL-BTK-11 is not a highly potent inhibitor of JAK3.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for CHMFL-BTK-11 from biochemical and cellular assays.

| Parameter | Value | Assay |

| IC50 vs. BTK | 26.82 nM | ADP-Glo™ Biochemical Assay |

| IC50 vs. BTK (CHMFL-BTK-12) | >10 µM | ADP-Glo™ Biochemical Assay |

| GI50 (Human B-cell proliferation) | 0.8 µM | Cellular Assay |

| Table 1: In Vitro Potency of CHMFL-BTK-11[6][7] |

| Signaling Molecule | Effective Inhibitory Concentration | Cell Line |

| BTK Y223 phosphorylation | < 100 nM | Ramos |

| PLCγ2 Y1217 phosphorylation | 300 nM | Ramos |

| ERK phosphorylation | 300 nM | Ramos |

| PLCγ2 Y759 phosphorylation | 1000 nM | Ramos |

| PLCγ1 Y783 phosphorylation | 1000 nM | Ramos |

| AKT S473 phosphorylation | 1000 nM | Ramos |

| JAK3 phosphorylation | 1000 nM | Ramos |

| Table 2: Inhibition of Cellular Signaling Pathways by CHMFL-BTK-11 in Ramos Cells[5][6] |

Preclinical Efficacy in a Rheumatoid Arthritis Model

CHMFL-BTK-11 was evaluated in a rat model of adjuvant-induced arthritis (AA), a common model for rheumatoid arthritis.

| Parameter | Treatment Group | Observation |

| Body Weight | 12.5 mg/kg/day CHMFL-BTK-11 | Significantly ameliorated weight loss compared to the vehicle-treated AA model. Displayed better efficacy than 25 mg/kg/day PCI-32765 and 0.5 mg/kg/every 3 days Methotrexate (MTX).[5][7] |

| Arthritis Global Assessment & Arthritis Index | 12.5 mg/kg/day CHMFL-BTK-11 | Showed great efficacy, similar to MTX and better than CHMFL-BTK-12 and PCI-32765.[7] |

| Swollen Joint Count & Paw Swelling | 12.5 mg/kg/day CHMFL-BTK-11 | Exhibited the best efficacy in reducing swollen joint counts and paw swelling compared to control drugs.[3] |

| Inflammatory Factors | 12.5 mg/kg/day CHMFL-BTK-11 | Inhibited the secretion of inflammatory factors such as IgG1, IgG2, and IgM.[1][3] It also inhibited the secretion of IL-6 and stimulated the secretion of IL-10.[1][3] |

| Cellular Effects | 12.5 mg/kg/day CHMFL-BTK-11 | Ameliorated the inflammatory response by blocking the proliferation of activated B cells.[1][3] It also inhibited the proliferation of synovial cells from AA rats and reduced peritoneal macrophage (PMΦ) phagocytosis.[3][8] |

| Table 3: In Vivo Efficacy of CHMFL-BTK-11 in an Adjuvant-Induced Arthritis Rat Model |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies used in the key experiments cited in the literature.

ADP-Glo™ Biochemical Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed by incubating the kinase (BTK) with a substrate and ATP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity. The inhibitory effect of compounds like CHMFL-BTK-11 is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.

KinomeScan™ Selectivity Profiling

The KinomeScan™ approach is a binding assay used to determine the selectivity of a compound against a large panel of kinases. The assay is based on a competition binding format where the compound of interest is tested for its ability to displace a proprietary ligand from the kinase active site. The amount of kinase bound to the ligand is measured, and a lower signal indicates stronger binding of the test compound. The results are used to generate a selectivity profile and calculate metrics like the S score, which quantifies the selectivity of the compound.

Cellular BTK Phosphorylation Assay

Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, are typically used for this assay.[3][6] The cells are stimulated with anti-IgM to activate the BCR signaling pathway, which leads to the autophosphorylation of BTK at residue Y223 and the phosphorylation of downstream signaling molecules.[5][6] To test the inhibitory effect of CHMFL-BTK-11, cells are pre-incubated with varying concentrations of the compound before stimulation. After cell lysis, the levels of phosphorylated BTK and other signaling proteins are measured by Western blotting using phospho-specific antibodies.

Adjuvant-Induced Arthritis (AA) Rat Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of drug candidates.[7] Arthritis is induced in rats by an intradermal injection of Complete Freund's Adjuvant (CFA).[7] After the onset of arthritis, the animals are treated with the test compound (CHMFL-BTK-11), a vehicle control, or reference drugs like Methotrexate or PCI-32765.[7] The severity of arthritis is monitored over time by measuring parameters such as body weight, paw swelling, and an arthritis index score based on a visual assessment of joint inflammation.[7] At the end of the study, blood and tissues can be collected for analysis of inflammatory markers, antibodies, and histology.[3][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway targeted by CHMFL-BTK-11 and the general workflow for its preclinical evaluation.

Caption: BTK Signaling Pathway Inhibition by CHMFL-BTK-11.

Caption: Preclinical Evaluation Workflow of CHMFL-BTK-11.

Conclusion

CHMFL-BTK-11 is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase. Its rational design, which includes a covalent warhead targeting Cys481, results in potent inhibition of BTK signaling both in biochemical and cellular assays. Preclinical studies in a rat model of rheumatoid arthritis have demonstrated its significant anti-inflammatory and disease-modifying effects. These findings establish CHMFL-BTK-11 as a valuable pharmacological tool for studying BTK-mediated signaling and as a potential therapeutic candidate for the treatment of autoimmune diseases.[3] Further preclinical safety evaluations are underway to advance this compound towards clinical development.[3]

Note: A detailed, step-by-step synthesis protocol for CHMFL-BTK-11 and information regarding clinical trials are not available in the publicly accessible literature reviewed for this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CHMFL-BTK-11 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Btk-IN-11 in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-11 (also known as CHMFL-BTK-11), and its role in modulating the inflammatory response. This document collates key quantitative data, details experimental methodologies, and visualizes essential pathways to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Mechanism of Action

This compound is a highly selective and potent irreversible inhibitor of Bruton's tyrosine kinase.[1] It forms a covalent bond with the Cysteine 481 residue in the active site of BTK, leading to its inactivation.[1][2] BTK is a critical signaling molecule in various immune cells, particularly B cells, where it plays a pivotal role in B cell receptor (BCR) signaling.[1] Dysregulation of BTK activity is implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[1] By irreversibly inhibiting BTK, this compound effectively blocks downstream signaling pathways, thereby mitigating the pro-inflammatory functions of B cells and other immune cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]

| Kinase | IC₅₀ (nM) | Assay |

| BTK (wild-type) | 26.82 | ADP-Glo™ |

| JAK3 | 227 | ADP-Glo™ |

Table 2: Cellular Activity of this compound in Ramos Cells [3]

| Parameter | IC₅₀ (nM) |

| BTK Y223 Phosphorylation | < 100 |

| PLCγ2 Y1217 Phosphorylation | 300 |

| ERK Phosphorylation | 300 |

| AKT S473 Phosphorylation | 1000 |

Table 3: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AA) Rat Model [1]

| Treatment Group (Dose) | Change in Body Weight (g, Day 33 vs Day 17) | Arthritis Index (Day 33) | Swollen Joint Count (Day 33) |

| Vehicle (DMSO) | Decrease | ~12 | ~14 |

| This compound (12.5 mg/kg/day) | Increase | ~4 | ~4 |

| PCI-32765 (25 mg/kg/day) | No significant change | ~6 | ~7 |

| Methotrexate (0.5 mg/kg/3 days) | No significant change | ~5 | ~6 |

Table 4: Effect of this compound on Serum Cytokine and Antibody Levels in AA Rats [4]

| Parameter | This compound (12.5 mg/kg/day) vs. Vehicle |

| IL-6 | Decreased |

| IL-10 | Increased |

| IgG1 | Decreased |

| IgG2a | Decreased |

| IgM | Decreased |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo evaluation.

References

An In-Depth Technical Guide to Btk-IN-11 and its Interaction with the BTK Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-11 (also known as CHMFL-BTK-11), detailing its mechanism of action, interaction with the BTK active site, and its effects on downstream signaling pathways. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this potent and selective inhibitor.

Core Interaction: Covalent Modification of the BTK Active Site

This compound is a rationally designed, highly selective, and potent irreversible inhibitor of Bruton's tyrosine kinase.[1] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the BTK active site.[1][2] This covalent interaction is facilitated by an electrophilic acrylamide warhead present in the chemical structure of this compound. By permanently occupying the active site, this compound effectively blocks the catalytic activity of BTK, preventing the phosphorylation of its downstream substrates.[1] The irreversible nature of this binding leads to sustained inhibition of BTK-mediated signaling pathways.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Assay | BTK | IC50 | < 100 nM | [1] |

| Cellular Assay (Ramos cells) | BTK Y223 phosphorylation | IC50 | < 100 nM | [1] |

| Cellular Assay (Ramos cells) | PLCγ2 Y1217 phosphorylation | IC50 | 300 nM | [1] |

| Cellular Proliferation Assay | Human B cells | GI50 | 0.8 µM | [1] |

| KinomeScan Selectivity Screen | 456 kinases/mutants | S Score (10) at 1 µM | 0.01 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the interaction of this compound with BTK.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

-

Reaction Setup : The kinase reaction is performed in a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) containing purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Inhibitor Addition : this compound, at various concentrations, is pre-incubated with the BTK enzyme to allow for covalent bond formation.

-

Initiation and Termination : The kinase reaction is initiated by the addition of ATP. After a defined incubation period (e.g., 60 minutes at room temperature), the reaction is terminated.

-

ADP Detection : The ADP-Glo™ reagent is added to the reaction mixture to deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

-

Data Analysis : The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based BTK Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context.

-

Cell Culture and Treatment : Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum). The cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Stimulation : To activate the B-cell receptor (BCR) signaling pathway and induce BTK phosphorylation, cells are stimulated with an anti-IgM antibody.

-

Cell Lysis : Following stimulation, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification and Electrophoresis : The total protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay). Equal amounts of protein are then separated by SDS-PAGE.

-

Western Blotting : The separated proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Data Analysis : The band intensities for p-BTK and total BTK are quantified, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition.

Kinase Selectivity Profiling (KinomeScan™)

This competition binding assay is used to determine the selectivity of a compound against a large panel of kinases.

-

Assay Principle : The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

-

Procedure : A solution of this compound is mixed with a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

-

Data Interpretation : The results are reported as a percentage of the control, and a lower percentage indicates stronger binding of the test compound to the kinase. The S-score is a quantitative measure of selectivity, with a lower score indicating higher selectivity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with the BTK signaling pathway.

Figure 1: BTK Signaling Pathway and the inhibitory action of this compound.

Figure 2: Workflow for biochemical and cell-based characterization of this compound.

Figure 3: Logical flow of this compound's mechanism of action.

References

- 1. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHMFL-BTK-11 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Btk-IN-11 In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and activation.[1][2] Aberrant BTK activity is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2][3] Btk-IN-11 is a potent small molecule inhibitor designed to target BTK. This document provides a detailed protocol for determining the inhibitory activity of this compound against BTK using an in vitro kinase assay, specifically the ADP-Glo™ Kinase Assay format.

BTK Signaling Pathway

BTK functions downstream of the B-cell receptor (BCR).[2] Upon antigen binding to the BCR, SRC-family kinases and spleen tyrosine kinase (SYK) are activated, leading to the recruitment and phosphorylation of BTK at the plasma membrane.[2][4] Activated BTK then phosphorylates phospholipase C γ2 (PLCγ2), which triggers a cascade of downstream signaling events that ultimately activate transcription factors like NF-κB and NFAT, promoting B-cell proliferation, survival, and differentiation.[2][4]

Caption: Simplified BTK signaling pathway in B-cells.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[5][6] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.[6][7] The potency of an inhibitor like this compound is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations.

Quantitative Data Summary: this compound

This protocol is designed to experimentally determine the half-maximal inhibitory concentration (IC50) of this compound. The expected potency for the related compound, BTK IN-1, is provided below for reference.

| Compound | Target Kinase | Assay Type | Reported IC50 (nM) |

| BTK IN-1 | BTK | Biochemical | < 100[8] |

Note: this compound is an analog of SNS062; the provided IC50 is for BTK IN-1.[8]

Detailed Experimental Protocol

This protocol is adapted for a 384-well plate format, a common setup for inhibitor screening.[7]

Materials and Reagents

-

Enzyme: Recombinant human BTK (e.g., Promega, BPS Bioscience).

-

Inhibitor: this compound, dissolved in 100% DMSO.

-

Substrate: Poly (Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, Promega).[9][10]

-

ATP: Adenosine 5'-triphosphate solution.

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[5][9]

-

Buffer: Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 2mM MnCl₂, 50µM DTT).[7]

-

Plates: White, low-volume 384-well assay plates.

-

Equipment: Multichannel pipettes, plate shaker, luminometer plate reader.

Experimental Procedure

a. Reagent Preparation

-

1x Kinase Buffer: Prepare the kinase reaction buffer as specified. Keep on ice.

-

This compound Serial Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM). This will be the "inhibitor plate."

-

Enzyme Preparation: Dilute the recombinant BTK enzyme to the desired working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically but is often in the low nanogram range.[7]

-

Substrate/ATP Mix: Prepare a solution containing both the substrate (e.g., Poly (Glu, Tyr)) and ATP in 1x Kinase Buffer. The final concentration of ATP should typically be at or near its Km for the kinase.

b. Kinase Reaction

-

Add 1 µL of serially diluted this compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of the 384-well plate.[7]

-

Add 2 µL of the diluted BTK enzyme to the "Test Inhibitor" and "no inhibitor" (positive control) wells. Add 2 µL of 1x Kinase Buffer to the "no enzyme" (background) wells.[7]

-

Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.[7]

-

Mix the plate gently and incubate for 60 minutes at room temperature.[7]

c. Signal Detection

-

Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.[7]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

-

Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[6][7]

-

Read the luminescence on a plate reader.

Data Analysis

-

Subtract Background: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.

-

Normalize Data: Set the average signal from the "no inhibitor" (positive control) wells as 100% activity and the signal from a high concentration of inhibitor (or no enzyme control) as 0% activity.

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

-

Calculate IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase assay protocol.

Caption: Workflow for the this compound in vitro kinase assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. selleckchem.com [selleckchem.com]

- 9. BTK Kinase Enzyme System Application Note [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Cell-Based Assays Using Btk-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the Tec family. It plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.

Btk-IN-11 (also known as CHMFL-BTK-11) is a potent and highly selective irreversible inhibitor of Btk. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of Btk, leading to its inactivation.[1] This application note provides detailed protocols for utilizing this compound in various cell-based assays to probe Btk signaling and assess its therapeutic potential.

Mechanism of Action

This compound acts as a selective covalent inhibitor of Bruton's tyrosine kinase.[1] Upon entering the cell, it targets the ATP-binding site of Btk. The acrylamide "warhead" of this compound forms a covalent adduct with the sulfhydryl group of the Cys481 residue, which is unique to Btk and a few other kinases. This irreversible binding locks the enzyme in an inactive state, effectively blocking its downstream signaling functions. The inhibition of Btk leads to the suppression of B-cell proliferation and survival, as well as the reduction of inflammatory cytokine production.

Data Presentation

The following table summarizes the quantitative data for this compound in various assays.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Biochemical Assay | Purified Btk Kinase | IC50 | 26.82 nM | [1] |

| Cell-Based Phosphorylation Assay | Ramos (Burkitt's Lymphoma) | EC50 (p-Btk Y223) | < 100 nM | [2] |

| Cell-Based Phosphorylation Assay | Ramos (Burkitt's Lymphoma) | EC50 (p-PLCγ2 Y1217) | 300 nM | [2] |

| Cell Proliferation Assay | Normal Human B-cells | GI50 | 0.8 µM | [1] |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the cell line and assay conditions. It is recommended that researchers determine the potency of this compound in their specific cell system of interest.

Mandatory Visualizations

Caption: Btk Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Cell-Based Assays.

Experimental Protocols

Western Blot for Btk and PLCγ2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Btk (Y223) and its downstream substrate PLCγ2 (Y1217) in Ramos cells.

Materials:

-

Ramos cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Anti-IgM, F(ab')2 fragment

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk (total), anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2 (total), and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Starve the cells in serum-free RPMI-1640 for 2-4 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or DMSO for 1 hour.

-

Stimulate the cells with anti-IgM (10 µg/mL) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing phosphatase and protease inhibitors on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein and the loading control.

-

Cell Viability/Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., Ramos, primary B-cells)

-

Appropriate cell culture medium

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-